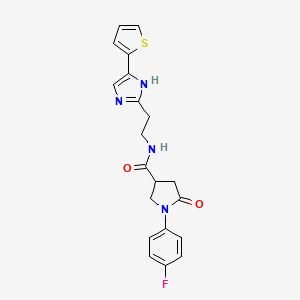

1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide

Description

This compound features a pyrrolidinone core (5-oxopyrrolidine) substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl chain, creating a hybrid heterocyclic system comprising thiophene and imidazole rings. The 4-fluorophenyl group enhances metabolic stability and bioavailability via electron-withdrawing effects, while the thiophene-imidazole-ethyl substituent may contribute to π-π stacking, hydrogen bonding, or metal coordination in biological targets .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxo-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c21-14-3-5-15(6-4-14)25-12-13(10-19(25)26)20(27)22-8-7-18-23-11-16(24-18)17-2-1-9-28-17/h1-6,9,11,13H,7-8,10,12H2,(H,22,27)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORYGZANBWVQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide, with CAS number 1172781-54-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 372.4 g/mol. Its structure features a pyrrolidine core substituted with various functional groups, which play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃FN₄O₃S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 1172781-54-2 |

The compound exhibits several biological activities, primarily through interactions with specific receptors and enzymes:

- Receptor Modulation : Research indicates that the compound may act as a modulator for various receptors, including GABA-A receptors, which are critical in neurotransmission and have implications in anxiety and epilepsy treatment .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes related to inflammatory processes, suggesting anti-inflammatory properties .

- Antioxidant Activity : Some derivatives of similar compounds have demonstrated significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

Therapeutic Implications

The biological activities of this compound suggest potential therapeutic applications in:

- Neurological Disorders : Given its interaction with GABA-A receptors, it may serve as a candidate for treating anxiety disorders or epilepsy.

- Inflammatory Diseases : Its ability to inhibit inflammatory pathways could position it as a treatment option for various inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide:

- GABA-A Receptor Modulation : A study identified derivatives that act as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing their activity and stability . This suggests that the target compound could exhibit similar properties.

- Anti-inflammatory Effects : Research on related compounds has shown that they can inhibit pro-inflammatory cytokines, indicating potential use in treating conditions like rheumatoid arthritis or other autoimmune diseases .

- Antioxidant Properties : Compounds with similar structures have been tested for their ability to scavenge free radicals and protect against cellular damage, highlighting their role in oxidative stress management .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of the imidazole moiety may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that derivatives of pyrrolidine compounds can effectively inhibit tumor growth by modulating signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components suggest potential efficacy against both bacterial and fungal pathogens. For instance, compounds featuring thiophene rings have been documented to possess significant antibacterial activity, which could be extrapolated to this compound . The mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the pyrrolidine structure may facilitate interactions with inflammatory mediators, making it a candidate for further exploration in inflammatory disease models .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of pyrrolidine derivatives found that compounds similar to 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a series of experiments, derivatives containing thiophene rings were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed notable antibacterial activity, suggesting that 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide could be developed as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in the substituents attached to the pyrrolidinone carboxamide. Key comparisons include:

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Substituents :

- The target compound ’s thiophene-imidazole system (vs. thiadiazole in or pyridine in ) may enhance binding to enzymes or receptors reliant on aromatic or heteroatom interactions (e.g., kinases, GPCRs). Imidazole’s nitrogen atoms could facilitate hydrogen bonding or metal chelation .

- The thiadiazole analog lacks imidazole’s versatility but introduces sulfur, which might improve membrane permeability or redox activity.

Solubility and Lipophilicity :

- The pyridine-containing analog likely has higher aqueous solubility due to pyridine’s basicity, whereas the thiophene-imidazole chain in the target compound may reduce solubility but improve tissue penetration.

Fluorine’s presence in all analogs suggests shared metabolic stability, but the target compound’s hybrid heterocycles may broaden its therapeutic scope (e.g., antiviral, anticancer) .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest plausible applications:

- Kinase Inhibition : Imidazole and thiophene motifs are common in kinase inhibitors (e.g., imatinib). The target compound’s structure aligns with ATP-competitive inhibitor scaffolds .

- Antimicrobial Activity : Thiadiazole derivatives (e.g., ) often exhibit antibacterial properties, but the target compound’s imidazole-thiophene system may target fungal or protozoal pathogens.

- Neuroactive Potential: Pyridine-containing analogs (e.g., ) are prevalent in CNS drugs, but the target compound’s bulkier substituents may limit blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.